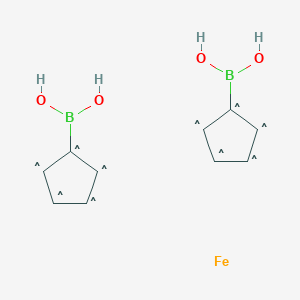
1,1'-二硼酸二茂铁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Ferrocenediboronic acid is an organometallic compound that features a ferrocene core with two boronic acid groups attached to the cyclopentadienyl rings
科学研究应用
1,1’-Ferrocenediboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organometallic compounds and as a ligand in catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Ferrocenediboronic acid can be synthesized through several methods. One common approach involves the reaction of ferrocene with boronic acid derivatives. For instance, the reaction of ferrocene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield 1,1’-ferrocenediboronic acid . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,1’-ferrocenediboronic acid are not well-documented, the general principles of organometallic synthesis and boronic acid chemistry can be applied. Industrial production would likely involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis, with additional steps for purification and quality control.
化学反应分析
Types of Reactions
1,1’-Ferrocenediboronic acid undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The boronic acid groups can be reduced to form boronates.
Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as ferric chloride or silver nitrate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, such as palladium(II) acetate, are used in Suzuki-Miyaura reactions, often with bases like potassium carbonate.
Major Products Formed
Oxidation: Ferrocenium salts.
Reduction: Boronate esters.
Substitution: Various substituted ferrocene derivatives, depending on the coupling partner used.
作用机制
The mechanism of action of 1,1’-ferrocenediboronic acid involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid groups can interact with diols and other Lewis bases, facilitating the formation of boronate esters. The ferrocene core provides redox activity, allowing the compound to participate in electron transfer processes. These properties make it a versatile compound for applications in catalysis, sensing, and materials science .
相似化合物的比较
1,1’-Ferrocenediboronic acid can be compared to other ferrocene derivatives and boronic acids:
Ferrocene: The parent compound, ferrocene, lacks the boronic acid groups and thus has different reactivity and applications.
1,1’-Dibromoferrocene: Similar in structure but with bromine atoms instead of boronic acid groups, leading to different chemical properties and uses.
Phenylboronic acid: A simpler boronic acid that lacks the ferrocene core, used primarily in organic synthesis and sensing applications.
The uniqueness of 1,1’-ferrocenediboronic acid lies in its combination of a redox-active ferrocene core with reactive boronic acid groups, enabling a wide range of chemical transformations and applications .
属性
CAS 编号 |
32841-83-1 |
|---|---|
分子式 |
C10H22B2FeO4 |
分子量 |
283.8 g/mol |
IUPAC 名称 |
cyclopentylboronic acid;iron |
InChI |
InChI=1S/2C5H11BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5,7-8H,1-4H2; |
InChI 键 |
ZOWJSYGJTHDBDY-UHFFFAOYSA-N |
SMILES |
B([C]1[CH][CH][CH][CH]1)(O)O.B([C]1[CH][CH][CH][CH]1)(O)O.[Fe] |
规范 SMILES |
B(C1CCCC1)(O)O.B(C1CCCC1)(O)O.[Fe] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2377399.png)
![3-({[1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2377401.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)
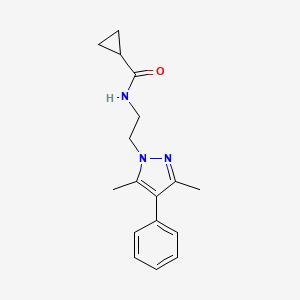
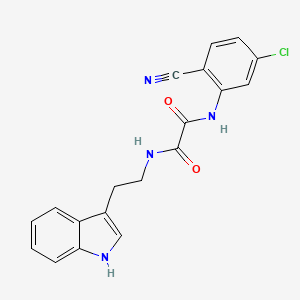
![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)
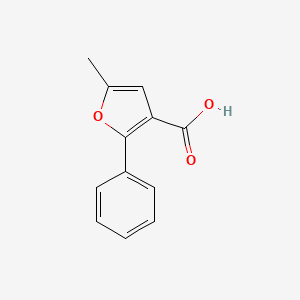
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)
![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B2377412.png)
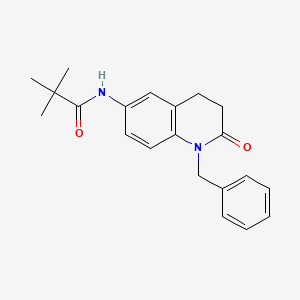
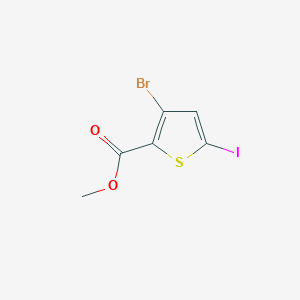
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide](/img/structure/B2377417.png)
![Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate](/img/structure/B2377418.png)
![2-Methyl-6-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2377419.png)
